Teglarinad
Overview
Description
- Teglarinad chloride is a compound that acts as a proagent for GMX1778, which is a nicotinamide phosphoribosyl transferase (NAMPT) inhibitor .
- NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism.
- This compound chloride exhibits antitumor activity in mice, primarily attributed to its inhibition of NAMPT.
- Additionally, it enhances radiation efficacy by interfering with DNA repair and antiangiogenesis .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Teglarinad chloride are not readily available in the literature.
- it is essential to note that this compound chloride serves as a precursor to GMX1778, which is the active NAMPT inhibitor .
Chemical Reactions Analysis
- Teglarinad chloride likely undergoes various chemical reactions due to its structural features.
- Common reactions may include oxidation, reduction, and substitution.
- Unfortunately, specific reagents and conditions remain undisclosed.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- Teglarinad chloride has potential applications in various scientific fields:
Cancer Research: Its antitumor activity makes it relevant for cancer therapy.
Radiation Oncology: Enhancing radiation efficacy suggests its use in combination with radiotherapy.
Metabolism Studies: As an NAMPT inhibitor, it impacts cellular NAD+ levels.
Angiogenesis Research: Its antiangiogenic effects are relevant for vascular biology.
Mechanism of Action
- Teglarinad chloride inhibits NAMPT, leading to reduced NAD+ biosynthesis.
- This disruption affects cellular energy metabolism and DNA repair pathways.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
- Identifying other NAMPT inhibitors or related molecules would provide context for Teglarinad chloride’s uniqueness.
Properties
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXJCNMVVRGOJB-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43ClN5O8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766501-75-1 | |
Record name | Teglarinad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEGLARINAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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